molecular formula C23H25N5O3S B2980269 5-((4-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868219-86-7

5-((4-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2980269
CAS No.: 868219-86-7
M. Wt: 451.55
InChI Key: XDXUJFZVYJOWQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic derivative featuring a thiazolo[3,2-b][1,2,4]triazol-6-ol core substituted with two 4-methoxyphenyl groups via a piperazine linker.

Properties

IUPAC Name

5-[(4-methoxyphenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3S/c1-30-18-7-3-16(4-8-18)20(21-22(29)28-23(32-21)24-15-25-28)27-13-11-26(12-14-27)17-5-9-19(31-2)10-6-17/h3-10,15,20,29H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXUJFZVYJOWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Cellular Effects

The compound’s effects on cells are largely tied to its influence on acetylcholine levels. By inhibiting acetylcholinesterase, it can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, the compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It has been shown to bind to the active site of acetylcholinesterase, inhibiting the enzyme and leading to increased acetylcholine levels. This binding interaction is thought to be facilitated by the compound’s p-methylphenyl group.

Metabolic Pathways

The metabolic pathways involving 5-((4-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol are not yet fully known. Given its inhibitory effect on acetylcholinesterase, it may be involved in the cholinergic pathway.

Biological Activity

5-((4-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, drawing from a variety of research studies.

Synthesis

The synthesis of thiazolo[3,2-b][1,2,4]triazoles typically involves multi-step reactions including cyclization processes. The compound can be synthesized through the reaction of appropriate precursors containing both thiazole and triazole moieties. The presence of the methoxyphenyl and piperazine groups is crucial for enhancing biological activity.

Anticonvulsant Activity

Research indicates that thiazole derivatives exhibit significant anticonvulsant properties. For instance, compounds with similar structural features have been tested in picrotoxin-induced convulsion models. The presence of the methoxyphenyl group enhances the anticonvulsant activity by contributing to hydrophobic interactions with biological targets .

Anticancer Properties

Studies have shown that thiazole-containing compounds demonstrate cytotoxic effects against various cancer cell lines. For example, one study reported that compounds with thiazole rings exhibited IC50 values lower than standard anticancer drugs like doxorubicin against A-431 and Jurkat cell lines. The structural modifications, such as substituents on the phenyl ring, were found to significantly influence the anticancer activity .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the arrangement of substituents on the phenyl and piperazine rings plays a vital role in determining the biological activity of these compounds. Specifically:

  • Methoxy Group : The presence of methoxy groups at specific positions on the phenyl ring enhances lipophilicity and biological interaction.
  • Piperazine Ring : This moiety contributes to receptor binding affinity and selectivity.
  • Thiazole Core : Essential for maintaining the structural integrity necessary for biological activity.

Case Studies

StudyCompound TestedBiological ActivityFindings
Thiazole DerivativesAnticonvulsantSignificant protection against convulsions with an ED50 of 18.4 mg/kg
Thiazolo[3,2-b][1,2,4]triazolesAnticancerIC50 values lower than doxorubicin in A-431 and Jurkat cells
Piperazine DerivativesAntidepressantEnhanced receptor binding affinity leading to improved efficacy

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound ID/Name Substituents Molecular Weight (g/mol) Key Structural Features
Target Compound 4-Methoxyphenyl (x2) ~505 (estimated) Dual 4-methoxyphenyl, piperazine linker
BA94055 2-(Furan-2-yl), 4-methylphenyl 501.6 Furan-2-yl, triazolo-thiazole core
898453-08-2 3-Fluorophenyl, furan-2-yl 505.6 Fluorine substituent, furan ring
869344-07-0 3-Chlorophenyl, 4-ethoxy-3-methoxyphenyl 514.0 Chloro and ethoxy groups, extended aryl system
Oxadiazole-Piperazine Derivatives (4a-e) Varied aryl groups (e.g., phenyl, 4-fluorophenyl, 4-chlorophenyl) 425–443 Oxadiazole-piperazine hybrid, thioether linker

Key Observations :

  • Electron-Donating vs.
  • Heterocyclic Appendages : Compounds with furan (BA94055) or thiophene () rings may exhibit altered pharmacokinetics due to increased lipophilicity or metabolic stability .

Pharmacological Activity Comparison

MAO Inhibition Potential

Oxadiazole-piperazine derivatives (e.g., Compound 4a ) demonstrated MAO inhibitory activity, with IC50 values inferred from structural analogs.

Antifungal Activity

Triazolo-thiadiazoles () showed docking affinity to 14-α-demethylase (CYP51), a fungal enzyme. The target compound’s triazole-thiazole core may share this mechanism, though substituent differences (e.g., methoxy vs. pyrazole groups) could modulate potency .

Antimicrobial Activity

Azole derivatives () with triazole and piperazine motifs exhibited activity against Staphylococcus aureus and Candida albicans. The target compound’s thiazole-triazole system may enhance membrane penetration, but empirical data are needed .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.